molecular formula C13H16O2 B2871821 (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid CAS No. 2248200-94-2

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid

Cat. No.: B2871821
CAS No.: 2248200-94-2
M. Wt: 204.269
InChI Key: VSJLCZBQZRQVOO-SECBINFHSA-N
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Description

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a propanoic acid moiety attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tetrahydronaphthalene ring system.

    Functionalization: The ring system is then functionalized to introduce the propanoic acid moiety.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid: The enantiomer of the compound with different stereochemistry.

    Naphthalene derivatives: Compounds with similar aromatic ring structures but different functional groups.

Uniqueness

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both the tetrahydronaphthalene ring and the propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5H2,1H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJLCZBQZRQVOO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(CCCC2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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